molecular formula C7H9ClN2 B11818101 (3-Chloro-6-methylpyridin-2-YL)methanamine

(3-Chloro-6-methylpyridin-2-YL)methanamine

Cat. No.: B11818101
M. Wt: 156.61 g/mol
InChI Key: GYRBTEDHCQLTLL-UHFFFAOYSA-N
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Description

Significance of Substituted Pyridinemethanamines in Contemporary Organic Chemistry Research

Substituted pyridinemethanamines are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that can bind to multiple biological targets with high affinity. nih.gov This versatility stems from the pyridine (B92270) ring's ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors. nih.gov

The introduction of various substituents onto the pyridinemethanamine core allows for the fine-tuning of a molecule's steric and electronic properties. This modulation is a key strategy in drug discovery for optimizing potency, selectivity, and pharmacokinetic profiles. For instance, the presence of halogen atoms, like chlorine, can enhance a compound's metabolic stability and membrane permeability. Methyl groups can influence binding affinity through hydrophobic interactions and by altering the conformation of the molecule.

The development of novel synthetic methodologies to create diverse libraries of substituted pyridinemethanamines is an active area of research. These efforts are aimed at expanding the accessible chemical space for drug discovery and materials science applications.

Structural Characteristics and Chemical Importance of the Pyridine-2-methanamine Scaffold

The fundamental structure of pyridine-2-methanamine consists of a pyridine ring with a methanamine (-CH2NH2) group attached to the second carbon atom. nih.govwikipedia.org This arrangement positions the nitrogen atom of the pyridine ring and the nitrogen atom of the aminomethyl group in close proximity, enabling them to act as a bidentate ligand. wikipedia.org This chelation ability is a cornerstone of its chemical importance, allowing it to form stable complexes with a wide array of metal ions. These metal complexes have found applications in catalysis, serving as models for enzymatic reactions and as agents for chemical transformations. tcu.edu

The pyridine ring itself is an electron-deficient (π-depleted) heteroaromatic system, which influences the reactivity of its substituents. researchgate.net The nitrogen atom in the ring withdraws electron density, making the ring less susceptible to electrophilic aromatic substitution compared to benzene (B151609). Conversely, it activates the ring towards nucleophilic substitution, particularly at the 2- and 4-positions. The aminomethyl group, being an electron-donating group, can influence the electronic properties of the pyridine ring and its reactivity.

Historical Context and Evolution of Research on Chlorinated and Methylated Pyridinemethanamines

The study of pyridine and its derivatives dates back to the 19th century, with the initial isolation of pyridine from bone tar. nih.gov However, focused research into specifically substituted pyridines, such as chlorinated and methylated derivatives, gained momentum in the 20th century with the advancement of synthetic organic chemistry techniques.

Early research often centered on the fundamental reactivity and synthesis of these compounds. For instance, the synthesis of chlorinated pyridines was historically achieved through direct chlorination, often leading to a mixture of products. google.com Over time, more selective and efficient synthetic methods have been developed, allowing for the precise placement of chlorine and methyl groups on the pyridine ring.

The evolution of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, has been instrumental in elucidating the precise structures and conformations of these molecules. researchgate.netresearchgate.net This detailed structural information has, in turn, fueled the rational design of new compounds with specific properties. More recently, research has expanded to explore the application of these compounds in various fields, including the development of new pharmaceuticals and functional materials. For example, some pyrazolo[1,5-a]pyrimidine (B1248293) derivatives containing a substituted pyridylmethylamine moiety have shown promise as anti-mycobacterial agents. semanticscholar.org The synthesis of N-(6-chloro-3-pyridylmethyl)-methylamine has also been a subject of process improvement studies for industrial applications. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

(3-chloro-6-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H9ClN2/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,4,9H2,1H3

InChI Key

GYRBTEDHCQLTLL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)Cl)CN

Origin of Product

United States

Chemical Reactivity and Derivatization of 3 Chloro 6 Methylpyridin 2 Yl Methanamine Derivatives

Reactivity Profiles of the Aminomethyl Functional Group

The primary aminomethyl group is a key site for derivatization, behaving as a typical primary amine nucleophile. Its reactivity allows for the straightforward introduction of a wide variety of substituents, significantly altering the molecule's steric and electronic properties.

The primary amine of (3-Chloro-6-methylpyridin-2-YL)methanamine readily reacts with aldehydes and ketones. The initial reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. This is typically followed by the acid-catalyzed elimination of water to yield a stable imine, also known as a Schiff base. youtube.com

This imine-forming reaction is often the first step in reductive amination, a powerful method for creating secondary amines. libretexts.orgmdma.ch The imine or the iminium ion intermediate formed in situ is reduced without isolating it. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity; they readily reduce the protonated imine but are slow to react with the initial carbonyl compound. libretexts.orgchemistrysteps.comresearchgate.net This one-pot procedure is highly efficient for producing N-substituted derivatives. organic-chemistry.org

Table 1: Representative Reductive Amination Reactions
Carbonyl CompoundReducing AgentSolventProduct TypeTypical Yield
BenzaldehydeNaBH(OAc)₃1,2-Dichloroethane (DCE)Secondary Benzylamine DerivativeGood to Excellent
AcetoneNaBH₃CNMethanol (MeOH)Secondary Isopropylamine DerivativeGood
CyclohexanoneH₂/Pd/CEthanol (EtOH)Secondary Cyclohexylamine DerivativeGood to Excellent
4-Methoxybenzaldehydeα-picoline-boraneMethanol (MeOH)Secondary Methoxybenzylamine DerivativeHigh

The nitrogen atom of the aminomethyl group can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide. The reaction proceeds via a nucleophilic aliphatic substitution (Sₙ2) mechanism. wikipedia.org To prevent over-alkylation, which can lead to tertiary amines and quaternary ammonium (B1175870) salts, alternative methods like reductive amination are often preferred for controlled mono-alkylation. wikipedia.org Another approach involves the "hydrogen borrowing" or "hydrogen transfer" methodology, where an alcohol is used as the alkylating agent in the presence of a metal catalyst, which promotes the reaction under neat conditions. researchgate.netrsc.org

N-Acylation is a common transformation used to form amides. This is typically achieved by treating the amine with a reactive carboxylic acid derivative, most commonly an acyl chloride or an anhydride. youtube.comyoutube.com The reaction with an acyl chloride is vigorous and often performed in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. libretexts.orgchemguide.co.uk The resulting amide is generally stable and less basic than the starting amine. Enzymatic methods for N-acylation in aqueous media are also being developed as greener alternatives to traditional chemical methods. nih.gov

Table 2: N-Alkylation and N-Acylation Reactions
ReagentReaction TypeTypical Base/CatalystProduct
Benzyl bromideN-AlkylationK₂CO₃ or Et₃NN-Benzyl-N-((3-chloro-6-methylpyridin-2-yl)methyl)amine
Acetyl chlorideN-AcylationPyridineN-((3-Chloro-6-methylpyridin-2-yl)methyl)acetamide
Acetic anhydrideN-AcylationNone or mild acid/baseN-((3-Chloro-6-methylpyridin-2-yl)methyl)acetamide
Methyl iodideN-Alkylation (exhaustive)None or mild base(3-Chloro-6-methylpyridin-2-yl)methyl)trimethylammonium iodide

Reactivity of the Halogenated Pyridine Moiety

The chlorine atom on the pyridine ring is a versatile handle for introducing further complexity through various substitution reactions.

The direct displacement of the chloride via a nucleophilic aromatic substitution (SₙAr) mechanism is challenging. SₙAr reactions on pyridine rings are facilitated when the leaving group is at the 2- (ortho) or 4- (para) position relative to the ring nitrogen, as the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. youtube.comnih.govlibretexts.org With the chlorine atom at the 3-position (meta), this resonance stabilization is not possible, rendering the substrate significantly less reactive towards traditional SₙAr. youtube.com

However, the chlorine atom can be effectively replaced using modern palladium-catalyzed cross-coupling reactions. These methods have become indispensable for forming carbon-carbon and carbon-heteroatom bonds with aryl halides.

Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new C-C bond. researchgate.netlibretexts.orgorganic-chemistry.org This is a highly effective method for creating biaryl structures or introducing alkyl groups. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling the chloropyridine with a primary or secondary amine. chemspider.comresearchgate.netresearchgate.net This provides a direct route to more complex amino-substituted pyridines.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions
Coupling PartnerReaction TypeCatalyst/Ligand System (Example)Base (Example)Product Type
Phenylboronic acidSuzuki CouplingPd(PPh₃)₄Na₂CO₃3-Phenyl-6-methyl-2-(aminomethyl)pyridine derivative
MorpholineBuchwald-Hartwig AminationPd₂(dba)₃ / BINAPNaOtBu3-(Morpholin-4-yl)-6-methyl-2-(aminomethyl)pyridine derivative
Methylboronic acidSuzuki CouplingPd(OAc)₂ / SPhosK₃PO₄3,6-Dimethyl-2-(aminomethyl)pyridine derivative

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.orgbaranlab.org The reaction uses an organolithium reagent (like n-BuLi or s-BuLi) to deprotonate a position ortho to a directing metalation group (DMG). wikipedia.org In this compound, both the chloro group and the (potentially protected) aminomethyl group can act as DMGs.

Directing effect of the Chloro group: A chloro substituent typically directs metalation to the C-3 position in 2-chloropyridines when using lithium amide bases like LDA. harvard.edu

Directing effect of the Aminomethyl group: An aminomethyl group (or its protected form, e.g., as a carbamate) is a powerful DMG and would direct lithiation to the C-3 position.

Given that both groups direct to the same C-3 position, this would be the anticipated site of deprotonation. However, the presence of the methyl group at C-6 and the existing chloro group at C-3 makes direct lithiation complex. An alternative position for metalation is the C-5 position. The choice of base and reaction conditions is crucial for controlling the regioselectivity. harvard.edu Once the aryllithium intermediate is formed, it can be quenched with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂, disulfides) to introduce new functional groups. thieme-connect.com

Transformations of the Pyridine Ring System

While functionalization of the substituents is more common, the pyridine ring itself can undergo transformations. One of the most common reactions is N-oxidation , where the pyridine nitrogen is oxidized, typically using an agent like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

The resulting pyridine N-oxide exhibits altered reactivity. For instance, it can facilitate nucleophilic substitution at the 2- and 4-positions and can also be used in directed ortho-metalation reactions, where the N-oxide group itself acts as a potent DMG. thieme-connect.com Subsequent deoxygenation can restore the pyridine ring if needed. While less common for such a substituted pyridine, under very harsh conditions, pyridine rings can undergo ring-opening reactions, but this is generally not a synthetically controlled or desirable pathway.

Limited Publicly Available Data on the Specific Chemical Reactivity of this compound

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the specific chemical reactivity of this compound, particularly concerning C-H functionalization at peripheral positions, its distinct redox chemistry, and its participation in cycloaddition reactions as an intermediate, are not extensively available in the public domain. This scarcity of specific data prevents a thorough and detailed exposition as requested.

The available information largely pertains to the general reactivity of the broader classes of compounds to which this compound belongs, such as pyridines, chloropyridines, and 2-picolylamines. While general principles can be inferred from these related structures, specific experimental data and detailed research findings for the title compound remain elusive.

General concepts that may be relevant to the reactivity of this compound include:

Palladium-Catalyzed C-H Functionalization : The pyridine motif is a well-known directing group in palladium-catalyzed C-H activation reactions, which typically favors functionalization at the C-H bonds ortho to the nitrogen atom. However, the specific influence of the existing chloro, methyl, and aminomethyl substituents on the regioselectivity and efficiency of C-H functionalization at other positions of this compound is not documented.

Redox Chemistry of Pyridines : The pyridine ring can undergo both reduction to form piperidines and oxidation, often at the nitrogen atom or at alkyl substituents. The electrochemical behavior of pyridines is known to be influenced by the electronic nature of their substituents. For instance, electron-withdrawing groups like chlorine tend to make the pyridine ring more susceptible to reduction. However, specific redox potentials or synthetic studies detailing the oxidation or reduction of this compound are not described in the available literature.

Cycloaddition Reactions : Pyridines can, in some cases, participate as dienes or dienophiles in cycloaddition reactions, although this is less common than for other heterocyclic systems. More frequently, substituted pyridines are synthesized via cycloaddition reactions. There is no specific information available on this compound or its derivatives acting as precursors to pyridine intermediates in cycloaddition reactions.

Due to the lack of specific research data for this compound in the requested areas, a scientifically accurate article that adheres strictly to the provided outline cannot be generated at this time. The compound is likely utilized as a building block in larger molecular constructions, with its synthetic utility documented in patents or specialized databases that are not publicly accessible.

Spectroscopic and Crystallographic Characterization of 3 Chloro 6 Methylpyridin 2 Yl Methanamine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In analogs of (3-chloro-6-methylpyridin-2-YL)methanamine, the chemical shifts (δ) of the protons are influenced by the electronic effects of the substituents on the pyridine (B92270) ring, namely the chloro, methyl, and methanamine groups.

The protons on the pyridine ring typically appear in the aromatic region of the spectrum (δ 7.0-9.0 ppm). The proton ortho to the nitrogen atom is generally the most deshielded and appears at the lowest field. youtube.com For instance, in 2-substituted pyridines, the proton at the 6-position is often observed as a doublet, coupled to the adjacent proton. acs.org The methyl group protons will resonate upfield, typically in the range of δ 2.0-3.0 ppm. The methylene (B1212753) protons of the methanamine group will also appear in the aliphatic region, with their chemical shift influenced by the adjacent amino group and the pyridine ring. The amine protons themselves often present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Substituted Pyridines

Proton PositionTypical Chemical Shift (ppm)Multiplicity
Pyridine H (ortho to N)8.0 - 9.0Doublet
Pyridine H (meta to N)7.0 - 8.0Multiplet
Pyridine H (para to N)7.0 - 8.0Multiplet
-CH₃2.0 - 3.0Singlet
-CH₂-NH₂3.5 - 4.5Triplet/Multiplet
-NH₂1.0 - 5.0Broad Singlet

Note: The exact chemical shifts and multiplicities will vary depending on the specific substitution pattern and the solvent used.

¹³C NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly sensitive to the electronic nature of the substituents. The carbon atom attached to the electronegative chlorine atom will experience a downfield shift, while the carbon bearing the methyl group will be shifted upfield.

The quaternary carbon atoms, such as the one to which the chlorine atom is attached and the one bearing the methyl group, can be distinguished from the protonated carbons. The carbon atoms of the pyridine ring typically resonate in the range of δ 120-160 ppm. For example, in 2-chloro-2-methylpropane, the carbon attached to the chlorine atom appears at a distinct chemical shift compared to the methyl carbons. docbrown.info This principle applies to the more complex pyridine systems as well.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Substituted Pyridines

Carbon PositionTypical Chemical Shift (ppm)
Pyridine C (ortho to N)145 - 160
Pyridine C (meta to N)120 - 140
Pyridine C (para to N)135 - 150
Pyridine C-Cl140 - 155
Pyridine C-CH₃150 - 165
-CH₃15 - 25
-CH₂-NH₂40 - 50

Note: The exact chemical shifts will vary depending on the specific substitution pattern and the solvent used.

To unambiguously assign all proton and carbon signals, especially in complex molecules, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable.

COSY experiments reveal proton-proton coupling networks, allowing for the identification of adjacent protons. For instance, the correlation between the pyridine ring protons can be traced, confirming their relative positions. ipb.pt HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data. plos.org For more distant correlations, the Heteronuclear Multiple Bond Correlation (HMBC) technique is used, which shows couplings between protons and carbons separated by two or three bonds. ipb.ptplos.org These techniques are crucial for confirming the substitution pattern on the pyridine ring and the connectivity of the methanamine side chain.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

In the IR spectrum of this compound analogs, characteristic absorption bands can be identified. The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups are observed around 2850-3000 cm⁻¹. The aromatic C-H stretching of the pyridine ring is usually found above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹, a region that can be congested with other vibrations. spectroscopyonline.com

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the symmetric vibrations of the pyridine ring are typically strong and can be used for structural confirmation. rsc.orgacs.orgnih.gov The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. aip.orgresearchgate.net

Interactive Data Table: Key Vibrational Frequencies for this compound Analogs

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
-NH₂N-H Stretch3300 - 3500
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-HC-H Stretch2850 - 3000
Pyridine RingC=C, C=N Stretch1400 - 1600
-CH₂-CH₂ Bend (Scissoring)1450 - 1480
-CH₃CH₃ Bend (Asymmetric)~1450
-CH₃CH₃ Bend (Symmetric)~1375
C-ClC-Cl Stretch600 - 800

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) will confirm the molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for this type of molecule include the loss of the chlorine atom, the methyl group, or cleavage of the bond between the pyridine ring and the methanamine side chain. nih.gov The fragmentation of the side chain can lead to the formation of a stable pyridinium (B92312) ion. Analyzing these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule. youtube.comresearchgate.netsciencepublishinggroup.com

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

While NMR provides detailed structural information in solution, X-ray diffraction crystallography offers the definitive solid-state structure of a molecule. This technique determines the precise spatial arrangement of atoms in a crystalline solid, providing accurate bond lengths, bond angles, and intermolecular interactions.

For analogs of this compound that form suitable crystals, single-crystal X-ray diffraction can elucidate the three-dimensional structure with high precision. rsc.org This analysis would reveal the planarity of the pyridine ring, the conformation of the methanamine side chain, and the bond lengths and angles involving the chloro and methyl substituents. acs.orgmdpi.com Furthermore, the crystal packing can be analyzed to understand the intermolecular forces, such as hydrogen bonding involving the amine group and the pyridine nitrogen, which govern the solid-state architecture. acs.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic spectra of Schiff base ligands and their metal complexes, which are analogs to this compound, provide valuable insights into their electronic structure and potential applications in optical materials.

The UV-Visible spectra of these compounds are characterized by absorption bands corresponding to π-π* and n-π* transitions. For instance, a Schiff base ligand synthesized from 4-pyridine carboxaldehyde and 3-amino pyridine exhibits absorption bands at 270 nm and 389 nm, which are attributed to the π-π* transitions of the -C=N- bond. jocpr.com Upon complexation with metal ions such as Cu(II), Ni(II), and Co(II), these bands may shift, and new bands corresponding to d-d transitions in the metal centers appear. jocpr.com For example, the Cu(II) complex of this ligand shows absorption bands at 297 nm and 591 nm, with the latter assigned to a 2Eg → 2T2g transition, suggesting a distorted octahedral geometry. jocpr.com

In a study of metal complexes with a Schiff base derived from 2-chloroquinolin-3-carbaldehyde and hydrazine, the UV-Vis spectra were recorded in ethanol. The complexes showed absorption maxima (λmax) at various wavelengths, for instance, a lemon-yellow Cu(II) complex had a λmax of 344.99 nm, while a grey Co(II) complex showed a λmax of 201.58 nm. orientjchem.org A yellowish-brown Ni(II) complex displayed a λmax of 385.53 nm. orientjchem.org

The substitution pattern on the pyridine ring and the nature of the metal ion significantly influence the electronic absorption properties. Studies on 2-chloro-6-methyl pyridine have shown that the electronic transition bands are sensitive to the solvent polarity. researchgate.net

Fluorescence spectroscopy is another important tool for characterizing these analogs. Luminescent Rhenium(I) tricarbonyl complexes incorporating asymmetrical pyridine Schiff bases have been investigated for their potential use in fluorescence microscopy. rsc.org These complexes can exhibit large Stokes shifts and emission in the 600–700 nm range. rsc.org The fluorescence properties of Schiff base metal complexes, such as zinc(II) phthalocyanine (B1677752) complexes bearing pyridine Schiff base substituents, have also been studied. nih.gov The fluorescence quantum yield (ΦF) of these complexes can be influenced by factors such as aggregation and the solvent environment. nih.gov For example, the addition of pyridine can modulate the aggregation and sensing properties of zinc(II) Schiff-base complexes, which is observable in their UV/Vis absorption and fluorescence spectra. researchgate.net

Table 1: Electronic Absorption Data for Analogs of this compound

Compound λmax (nm) Solvent Reference
Schiff base from 4-pyridine carboxaldehyde and 3-amino pyridine 270, 389 Not Specified jocpr.com
[CuL(NO₃)₂] (L = Schiff base from 4-pyridine carboxaldehyde and 3-amino pyridine) 297, 591 Not Specified jocpr.com
[NiL(NO₃)₂] (L = Schiff base from 4-pyridine carboxaldehyde and 3-amino pyridine) 345, 551 Not Specified jocpr.com
[CoL(NO₃)₂] (L = Schiff base from 4-pyridine carboxaldehyde and 3-amino pyridine) 221, 419 Not Specified jocpr.com
Cu(II) complex of 1,2-bis((2-chloroquinolin-3-yl)methylene)hydrazine 344.99 Ethanol orientjchem.org
Co(II) complex of 1,2-bis((2-chloroquinolin-3-yl)methylene)hydrazine 201.58 Ethanol orientjchem.org

Other Characterization Modalities (e.g., Elemental Analysis, Molar Conductance)

Elemental analysis and molar conductance measurements are fundamental techniques used to confirm the stoichiometry and electrolytic nature of newly synthesized analogs of this compound, particularly their metal complexes.

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared with the calculated values for the proposed molecular formula. For instance, in the characterization of metal complexes of a Schiff base derived from 3-ethoxysalicylaldehyde (B1293910) and p-toluidine, microanalytical data for C, H, and N was collected to confirm the composition of the complexes. researchgate.net Similarly, elemental analysis was used to establish the composition of cobalt(II) complexes with mixed ligands of amoxicillin (B794) and salen. semanticscholar.org

Molar conductance measurements in various solvents are used to determine whether a metal complex is an electrolyte or a non-electrolyte in solution. This helps in understanding the coordination environment of the metal ion. For example, the molar conductance of Mn(II), Co(II), and Cu(II) complexes of a Schiff base ligand in DMSO indicated their non-electrolytic nature, while a Ni(II) complex was found to be a 1:2 electrolyte. researchgate.net In another study, the molar conductivity of a cobalt(II) complex with amoxicillin and salen was measured in a 10⁻³ M DMF solution to determine its molar conductance, which revealed that chloride ions were outside the coordination sphere, indicating an electrolytic nature. semanticscholar.org The use of conductivity measurements in organic solvents is a well-established method for characterizing coordination compounds. capes.gov.br

Table 2: Molar Conductance and Elemental Analysis Data for Analogs of this compound

Complex Molar Conductance (Ω⁻¹ cm² mol⁻¹) Solvent Electrolytic Nature Elemental Analysis Reference
[Mn(L)₂X₂] Not Specified DMSO Non-electrolyte Consistent with proposed formula researchgate.net
[Co(L)₂X₂] Not Specified DMSO Non-electrolyte Consistent with proposed formula researchgate.net
[Cu(L)₂X₂] Not Specified DMSO Non-electrolyte Consistent with proposed formula researchgate.net
[Ni(L)₂]X₂ Not Specified DMSO 1:2 Electrolyte Consistent with proposed formula researchgate.net

Coordination Chemistry and Ligand Properties of 3 Chloro 6 Methylpyridin 2 Yl Methanamine and Its Derivatives

Ligand Design Principles and Chelation Modes of Pyridinemethanamines

Pyridinemethanamines are a class of ligands that offer a combination of a pyridine (B92270) ring and a methanamine group, providing at least two potential coordination sites: the pyridine nitrogen and the amine nitrogen. This arrangement allows them to act as bidentate ligands, forming stable chelate rings with metal ions.

Key Design Principles:

Substituents: The electronic and steric properties of the pyridine ring and the amine group can be readily modified by introducing various substituents. For instance, the chloro and methyl groups in (3-Chloro-6-methylpyridin-2-YL)methanamine influence the ligand's basicity and steric bulk, which in turn affects the stability and geometry of the resulting metal complexes.

Flexibility: The methylene (B1212753) bridge between the pyridine ring and the amine group provides a degree of flexibility, allowing the ligand to adapt to the preferred coordination geometry of different metal ions.

Chelation: The formation of a five-membered chelate ring upon coordination is a key stabilizing factor. This "chelate effect" enhances the thermodynamic stability of the resulting complexes compared to analogous complexes with monodentate ligands.

Common Chelation Modes:

The most common chelation mode for pyridinemethanamines involves the coordination of both the pyridine nitrogen and the amine nitrogen to a single metal center, forming a bidentate N,N'-chelate. However, depending on the specific ligand structure and reaction conditions, other coordination modes are possible, including:

Monodentate Coordination: Under certain conditions, only the more basic amine nitrogen or the sterically less hindered pyridine nitrogen might coordinate to the metal.

Bridging Coordination: In polynuclear complexes, the pyridinemethanamine ligand can bridge two or more metal centers.

The versatility in ligand design and chelation modes allows for the synthesis of a wide range of metal complexes with tailored properties for applications in catalysis, materials science, and biological chemistry. chimia.ch

Synthesis and Structural Analysis of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques to determine their structure and properties.

Preparation of Complexes with Transition Metals (e.g., Pd, Pt, Mn, Cu, Ag, Zn, Cd)

A wide range of transition metal complexes have been prepared using pyridinemethanamine-type ligands. The choice of metal ion and reaction conditions can lead to the formation of complexes with different stoichiometries and geometries.

Palladium (Pd) and Platinum (Pt): Palladium(II) and platinum(II) complexes with pyridinemethanamine ligands have been synthesized and characterized. rsc.orgnih.gov These square planar complexes are of interest for their potential applications in catalysis and as anticancer agents. rsc.orgnih.govmdpi.com The synthesis often involves reacting the ligand with a palladium(II) or platinum(II) precursor, such as K₂PdCl₄ or K₂PtCl₄.

Manganese (Mn): Manganese(II) complexes with pyridinemethanamine derivatives have been prepared and structurally characterized. nih.govresearchgate.netresearchgate.netmdpi.comrsc.org For example, a seven-coordinate manganese(II) complex with tris(pyridin-2-ylmethyl)amine (TMPA) has been reported, showcasing the ability of these ligands to stabilize higher coordination numbers. nih.govresearchgate.net

Copper (Cu): Copper(I) and copper(II) complexes with pyridinemethanamine ligands have been extensively studied. rsc.orgresearchgate.netnih.govnih.gov The coordination geometry around the copper center can vary from linear and trigonal planar for Cu(I) to square planar, square pyramidal, and octahedral for Cu(II). rsc.orgresearchgate.net

Silver (Ag): Silver(I) complexes with pyridinemethanamine-type ligands often exhibit interesting coordination polymers and supramolecular structures. nih.govnih.govrsc.org The coordination geometry around the Ag(I) ion is typically linear or T-shaped. nih.govmdpi.com

Zinc (Zn) and Cadmium (Cd): Zinc(II) and cadmium(II) complexes with pyridinemethanamine ligands have been synthesized and structurally characterized. rsc.orgrsc.orgnih.govresearchgate.netmdpi.com These d¹⁰ metal ions typically form tetrahedral or octahedral complexes.

Elucidation of Coordination Geometries and Bonding Interactions

The coordination geometry of metal complexes with pyridinemethanamine ligands is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the ligand, and the presence of counter-ions or solvent molecules.

Common coordination geometries observed include:

Square Planar: Often seen for d⁸ metal ions like Pd(II) and Pt(II).

Tetrahedral: Common for d¹⁰ metal ions such as Zn(II) and Cd(II).

Octahedral: A frequent geometry for many transition metals, including Mn(II) and Cu(II). nih.govresearchgate.netmdpi.com

Distorted Geometries: Due to steric constraints or the Jahn-Teller effect (in the case of Cu(II)), distorted geometries such as square pyramidal or trigonal bipyramidal are also observed. nih.gov

Bonding Interactions: The primary bonding interaction in these complexes is the coordinate covalent bond between the nitrogen donor atoms of the ligand and the metal ion. The strength of this interaction is influenced by the Lewis acidity of the metal and the basicity of the nitrogen atoms. In addition to the primary coordination bonds, non-covalent interactions such as hydrogen bonding and π-π stacking can play a crucial role in stabilizing the crystal structures of these complexes. nih.govresearchgate.net

Spectroscopic Characterization of Metal Complexes

Various spectroscopic techniques are employed to characterize the metal complexes of pyridinemethanamines.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the pyridine ring and the N-H bond of the amine group upon coordination can be observed. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand protons and carbons upon coordination provide information about the binding mode. nih.govrsc.org

UV-Visible Spectroscopy: The electronic absorption spectra of these complexes provide information about the d-d transitions of the metal ion and charge-transfer bands, which are related to the coordination geometry and the nature of the metal-ligand bonding. rsc.orgconsensus.app

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and stoichiometry of the complexes. rsc.org

Supramolecular Coordination Assemblies

The directional nature of the coordination bonds in pyridinemethanamine complexes makes them excellent building blocks for the construction of supramolecular assemblies. Through a process of self-assembly, these simple components can spontaneously organize into complex, well-defined architectures. taylorfrancis.com

Self-Assembly of Discrete Metallo-Architectures (e.g., Grids, Helicates, Cages)

By carefully designing the pyridinemethanamine-based ligands and selecting appropriate metal ions, it is possible to direct the self-assembly process towards the formation of specific supramolecular structures. researchgate.netnih.govu-tokyo.ac.jpnih.gov

Grids: Grid-like structures can be formed by using linear or branched polytopic ligands that can coordinate to multiple metal centers in a regular array. While not explicitly detailed for this compound itself, the principles of forming such structures with related pyridyl ligands are well-established.

Helicates: Helicates are chiral, helical supramolecular structures formed by the wrapping of one or more ligand strands around a series of metal ions. The formation of helicates is often driven by the geometric preferences of the metal ions and the conformational constraints of the ligands. nih.govnih.govfrontiersin.orgresearchgate.net Dinuclear helicates are a common motif. nih.govfrontiersin.org

Cages: Metallo-supramolecular cages are discrete, three-dimensional structures with an internal cavity. researchgate.netnih.govnih.govresearchgate.net These cages can be formed by the self-assembly of multiple ligands and metal ions. The size and shape of the cavity can be tuned by modifying the ligand structure, and these cages can encapsulate guest molecules. nih.gov The formation of cage-like structures is often achieved using ligands with specific bend angles that direct the coordination vectors of the metal ions. researchgate.net

The field of supramolecular chemistry utilizing pyridinemethanamine ligands and their derivatives continues to expand, with new and increasingly complex architectures being reported, offering potential applications in areas such as molecular recognition, catalysis, and drug delivery. nih.gov

Formation of Extended Coordination Polymers and Frameworks

The molecular structure of this compound, featuring a chelating bidentate N,N'-donor set from the pyridine nitrogen and the aminomethyl group, makes it an excellent candidate for the construction of coordination polymers. The formation of such extended networks is a cornerstone of crystal engineering, allowing for the design of materials with specific structural and functional properties.

Coordination polymers are formed through the self-assembly of metal ions and organic ligands. The dimensionality and topology of the resulting framework—be it a 1D chain, a 2D layer, or a 3D framework—are dictated by the coordination geometry of the metal ion and the connectivity of the ligand. In the case of this compound, the ligand can bridge metal centers in various ways. For instance, if the ligand coordinates to a single metal center in a chelating fashion, the presence of other coordinating groups on the metal or the use of secondary bridging ligands can lead to the formation of extended structures.

The principles of self-assembly govern the spontaneous organization of molecules into ordered structures. By carefully selecting metal ions with specific coordination preferences (e.g., tetrahedral, square planar, octahedral) and controlling reaction conditions such as solvent and temperature, it is possible to guide the assembly process towards a desired architecture. While no specific coordination polymers of this compound have been reported, the vast body of work on similar pyridyl-amine ligands suggests that it could readily form such structures with transition metals like copper(II), zinc(II), or cobalt(II).

Table 1: Hypothetical Coordination Polymer Structures with this compound

Metal IonPotential Structural MotifDimensionalityPotential Properties
Copper(II)Dinuclear paddle-wheel units linked by the ligand1D ChainMagnetic coupling between metal centers
Zinc(II)Tetrahedral nodes connected by ligands3D FrameworkPorosity, gas sorption
Silver(I)Linear or trigonal planar coordination1D Helical ChainLuminescence

This table is illustrative and based on known coordination chemistry principles, as specific experimental data for this compound is not available.

Non-Covalent Interactions in Supramolecular Structures (e.g., Hydrogen Bonding, Metal-Metal Contacts)

Hydrogen Bonding: The primary amine group (-NH2) of the ligand is a potent hydrogen bond donor. It can form strong N-H···X hydrogen bonds, where X can be a counter-anion (e.g., Cl⁻, NO₃⁻), a solvent molecule (e.g., H₂O), or an acceptor atom on an adjacent ligand. The chloro and methyl substituents on the pyridine ring can also participate in weaker C-H···X interactions. These hydrogen bonds can link individual coordination units into higher-dimensional networks, reinforcing the structure. For instance, hydrogen bonding between 1D coordination polymer chains can lead to the formation of 2D sheets or 3D networks.

π-π Stacking: The pyridine ring of the ligand is an aromatic system capable of engaging in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, are a common feature in the crystal packing of aromatic compounds and contribute significantly to the stability of the supramolecular assembly.

Halogen Bonding: The chlorine atom on the pyridine ring introduces the possibility of halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. While typically weaker than hydrogen bonds, halogen bonds are highly directional and can be a valuable tool in crystal engineering.

Metal-Metal Contacts: In some coordination compounds, particularly with d¹⁰ metal ions like silver(I) or copper(I), close contacts between metal centers can occur. These metallophilic interactions, while not formal bonds, can influence the photophysical properties of the resulting material.

Table 2: Potential Non-Covalent Interactions in a Hypothetical Metal Complex of this compound

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondN-H (amine)Counter-anion, Solvent, N/O on adjacent ligand2.7 - 3.2
Hydrogen BondC-H (pyridyl, methyl)Counter-anion, Solvent3.0 - 3.5
π-π StackingPyridine RingPyridine Ring3.3 - 3.8
Halogen BondC-ClN, O, or another Cl on adjacent molecule3.0 - 3.5

This table provides typical ranges for non-covalent interactions and is for illustrative purposes, as specific experimental data for complexes of this compound is unavailable.

Theoretical and Computational Investigations of Substituted Pyridinemethanamines

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules like (3-Chloro-6-methylpyridin-2-YL)methanamine. Density Functional Theory (DFT) and ab initio methods are at the forefront of these computational investigations.

Density Functional Theory (DFT):

DFT has become a popular method for studying substituted pyridine (B92270) and pyrimidine (B1678525) systems due to its balance of computational cost and accuracy. nih.govresearchgate.netnih.gov For instance, the B3LYP hybrid functional is commonly used with basis sets like 6-31G(d,p) or 6-311++G(2d,2p) to optimize molecular geometries and predict vibrational frequencies. nih.govresearchgate.netdergipark.org.tr Such calculations allow for the determination of key electronic properties, including:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. For pyridine derivatives, the HOMO and LUMO are often delocalized on the pyridine ring and its substituents, indicating these are the active regions of the molecule. mdpi.comdergipark.org.tr The energy gap between HOMO and LUMO provides insights into the molecule's stability and electronic transitions. researchgate.netdergipark.org.tr

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For hydrazone derivatives of pyridine, MEP analysis helps in understanding charge transfer and various molecular interactions. dergipark.org.tr

Vibrational Frequencies: Calculated vibrational spectra (FTIR and FT-Raman) can be compared with experimental data to confirm the molecular structure. nih.govdergipark.org.tr A high degree of correlation between calculated and observed frequencies validates the computational model. dergipark.org.tr

A study on 2-amino-4,6-dimethyl pyrimidine, a related heterocyclic amine, utilized DFT with the B3LYP method to achieve good agreement between the calculated and experimental geometrical parameters and vibrational spectra. nih.gov Similarly, comprehensive DFT studies on other pyridine derivatives have been used to analyze their structure, electronic properties, and vibrational spectra. dergipark.org.trdergipark.org.tr

Ab Initio Methods:

Ab initio methods, which are based on first principles without empirical parameters, provide a high level of theory for these calculations. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach, though more accurate results are often obtained with post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2, MP3, MP4) and Configuration Interaction (CI). wikipedia.orgresearchgate.net

For pyridine and its valence isomers, ab initio calculations at various levels of theory (e.g., HF/6-31G*, MP2/cc-pVQZ) have been used to determine their optimized geometries and relative energies. researchgate.netrsc.org These methods are also employed to study intermolecular interactions, such as the CH–O interactions between pyridine and water, revealing that such interactions are strengthened by the presence of classical hydrogen bonds. rsc.org

MethodTypical ApplicationInformation ObtainedExample Basis Set
DFT (B3LYP)Geometry Optimization, Vibrational FrequenciesOptimized structure, IR/Raman spectra, Electronic properties6-311++G(2d,2p) researchgate.net
TD-DFTElectronic TransitionsUV-Vis absorption spectra6-311+G(d,p) dergipark.org.tr
Ab Initio (MP2)High-accuracy energy calculations, Intermolecular interactionsInteraction energies, Conformational stabilitycc-pVQZ rsc.org
Ab Initio (HF)Initial geometry optimization, Wavefunction calculationMolecular orbitals, Electronic energy6-31G* researchgate.net

Mechanistic Probing of Reaction Pathways and Transition States

The halogenation of pyridines, for example, has been investigated using a ring-opening, halogenation, and ring-closing strategy. nih.gov Computational analysis can help in understanding the energetics of such multi-step processes. researchgate.net For the hydrodenitrogenation of pyridine, DFT calculations have been used to investigate the reaction networks and various adsorption configurations on catalyst surfaces. researchgate.net

A key aspect of these studies is the characterization of transition states, which are the high-energy structures that connect reactants and products. mit.edu While experimentally elusive, their structures can be calculated using quantum chemistry methods. mit.edu Vibrational frequency analysis is used to confirm that a calculated structure is a true transition state, which should have exactly one imaginary frequency. nih.gov

Recent advances in machine learning and artificial intelligence are making the prediction of transition state structures faster and more efficient. mit.edu These models can generate accurate transition state geometries in seconds, a significant improvement over traditional quantum chemistry methods that can take hours or days. mit.edu

Prediction of Conformational Preferences and Stereochemical Outcomes

The biological activity and physical properties of molecules like this compound are highly dependent on their three-dimensional structure, including their conformational preferences and stereochemistry.

Computational methods are widely used to predict the most stable conformers of flexible molecules. For substituted pyrrolidines, the presence of a fluorine atom can significantly influence conformational stability through effects like the gauche effect. beilstein-journals.org Theoretical calculations can quantify the energetic differences between various conformers, such as the pseudoequatorial and pseudoaxial forms of a pyrrolidine (B122466) ring. beilstein-journals.org

In the case of substituted pyridines, tautomeric equilibria can also be important. For example, 2-hydroxypyridines can exist in equilibrium with their pyridone tautomers, and the position of this equilibrium can be influenced by substituents. researchgate.net Semi-empirical methods like AM1 and PM5, combined with continuum solvation models like COSMO, have been used to study the tautomeric and conformational equilibria of 3-substituted pyridines in solution and to calculate their pKa values. mdpi.com

Bioinformatic analysis, in conjunction with computational chemistry, can also be used to predict the stereochemical outcomes of biosynthetic pathways that produce complex natural products containing substituted pyridine-like moieties. mdpi.com

Modeling of Ligand-Metal Interactions and Electronic Structures of Complexes

Pyridinemethanamines are excellent ligands for transition metals, forming a wide variety of coordination complexes. wikipedia.orgresearchgate.net Computational modeling provides a powerful means to understand the nature of the metal-ligand bond and the electronic structure of these complexes. nih.govyoutube.com

Ligand Field Theory and Molecular Orbital Theory:

The interaction between a metal ion and ligands like pyridinemethanamine can be described by ligand field theory and molecular orbital theory. youtube.com These theories explain the splitting of the metal's d-orbitals upon complexation, which determines the complex's color, magnetic properties, and reactivity. youtube.com

Computational methods, particularly DFT, can be used to construct molecular orbital diagrams for these complexes. youtube.com These diagrams show how the ligand's orbitals interact with the metal's d-orbitals to form bonding, non-bonding, and anti-bonding orbitals. youtube.com The energy difference between the non-bonding (t2g) and anti-bonding (eg) orbitals in an octahedral complex is known as the ligand field splitting parameter (10Dq), which can be calculated and related to experimental UV-Vis spectra. youtube.comfrontiersin.org

Modeling of Complex Structures:

Computational methods can predict the geometry of metal complexes, including bond lengths and angles. For example, in complexes of the type [MCl2(py)4]n+, the pyridine ligands are typically found in a trans configuration. wikipedia.org Bioinorganic model complexes, such as those using the tris(2-pyridylmethyl)amine (B178826) (TPA) ligand, are often studied to understand the coordination chemistry of metal ions in biological systems. nih.gov

Advanced Academic Applications in Chemical Synthesis and Materials Science

Utilization as Versatile Building Blocks in Synthetic Organic Chemistry

(3-Chloro-6-methylpyridin-2-YL)methanamine belongs to a class of compounds, substituted chloropyridinyl-methylamines, that are recognized as important raw materials and versatile building blocks, particularly in the synthesis of agrochemicals and pharmaceuticals. The strategic placement of the chloro, methyl, and aminomethyl groups allows for a variety of chemical transformations, making it a valuable starting material.

Isomeric structures, such as 3-(aminomethyl)-6-chloropyridines, are highlighted as essential raw materials for producing agricultural insecticides. chemscene.com Patents reveal that these compounds can be synthesized and subsequently used to create a range of active ingredients. For example, the related compound N-(6-chloro-3-pyridylmethyl)-methylamine is a key intermediate in the manufacture of widely used neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid. bldpharm.com This underscores the industrial significance of this structural motif.

The reactivity of the aminomethyl group allows for reactions such as acylation, alkylation, and condensation, while the chloro-substituted pyridine (B92270) ring can participate in various cross-coupling reactions. This dual reactivity makes it a powerful component for generating diverse molecular libraries.

Table 1: Examples of Related Chloropyridinyl-methylamine Building Blocks and Their Applications

Compound NameCAS NumberApplication/Significance
3-(Aminomethyl)-6-chloropyridine874799-97-8Raw material for agricultural insecticides. chemscene.com
N-(6-chloro-3-pyridylmethyl)-methylamine130304-43-9Intermediate for imidacloprid and acetamiprid. bldpharm.com
(6-Methylpyridin-2-yl)methanamine (B1295581)90729-43-4Reagent in the synthesis of anti-mycobacterial agents. nih.gov
(2-Chloro-6-methylpyridin-3-yl)methanamine1251529-73-3A commercially available building block. bldpharm.com

Precursors for Novel Heterocyclic Compounds

The inherent structure of this compound makes it an ideal precursor for synthesizing more complex, multi-ring heterocyclic systems. The primary amine provides a nucleophilic handle for annulation reactions, where it can be used to build new rings onto the existing pyridine scaffold.

A prominent example of this application is found in the development of novel anti-mycobacterial agents. Research into pyrazolo[1,5-a]pyrimidines, a class of compounds investigated as potent inhibitors of Mycobacterium tuberculosis (M. tb), has demonstrated the utility of pyridin-2-ylmethylamine derivatives. nih.gov In these syntheses, a substituted pyrazolo[1,5-a]pyrimidine (B1248293) core is reacted with a pyridinylmethanamine derivative. Specifically, the reaction of a 7-chloro-pyrazolo[1,5-a]pyrimidine with a compound like (6-methylpyridin-2-yl)methanamine leads to the formation of a new C-N bond, yielding the final N-((6-methylpyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine product. nih.gov

These studies have shown that the 2-pyridinylmethanamine side chain is an optimal substituent for enhancing anti-tubercular activity, highlighting the importance of this precursor in medicinal chemistry. nih.gov The substitution pattern on the pyridine ring, such as the chloro and methyl groups in the target compound, can be used to fine-tune the electronic and steric properties of the final molecule, potentially influencing its biological efficacy and pharmacokinetic profile.

Table 2: Synthesis of Bioactive Heterocycles from Pyridinylmethanamine Precursors

PrecursorReactantResulting Heterocyclic SystemTherapeutic TargetReference
(6-Methylpyridin-2-yl)methanamine7-Chloro-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine3-(4-Fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amineMycobacterium tuberculosis nih.gov

This synthetic strategy showcases how this compound and its analogs are pivotal in generating novel chemical entities with significant therapeutic potential.

Integration into Advanced Materials and Adsorbents

Fabrication of Supramolecular Polymers and Networks

Scientific literature extensively documents the use of various pyridine derivatives in the construction of supramolecular polymers and networks. These structures are formed through non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking, leading to materials with dynamic and responsive properties. However, a thorough review of available chemical research databases and scholarly articles reveals no specific studies on the application of This compound in the fabrication of supramolecular polymers or networks.

While research on related compounds, such as other substituted chloropyridines and aminopyridines, demonstrates their utility as building blocks or ligands in supramolecular chemistry, there is currently no published data detailing the role of this compound in forming such assemblies. The specific combination of the chloro, methyl, and methanamine substituents on the pyridine ring of this compound has not been explored in the context of creating extended supramolecular structures.

Therefore, detailed research findings, including data tables on interaction types, resulting architectures, and specific properties related to supramolecular polymers and networks derived from this compound, are not available in the current body of scientific literature.

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Methodologies for Pyridinemethanamines

The chemical industry's growing emphasis on environmental responsibility is driving the development of green and sustainable synthetic methods for producing pyridinemethanamines. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. Future research will prioritize the development of more environmentally friendly alternatives.

Key areas of focus include:

One-Pot, Multicomponent Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, offer significant advantages in terms of atom economy and reduced waste. nih.gov Microwave-assisted organic synthesis, recognized as a green chemistry tool, can further enhance these reactions by reducing reaction times and improving yields. nih.gov

Use of Greener Solvents and Catalysts: Research is moving towards the use of environmentally benign solvents like water and ethanol, and the development of reusable, non-toxic catalysts. researchgate.netrsc.org This includes the exploration of solvent-free reaction conditions, which can dramatically reduce environmental impact. rsc.orgrsc.org

Biocatalysis and Flow Chemistry: The use of enzymes as catalysts and the implementation of continuous flow processes are promising strategies for developing highly efficient and sustainable synthetic routes.

Renewable Feedstocks: A long-term goal is to utilize renewable biomass as a starting material for the synthesis of pyridinemethanamines, further reducing the carbon footprint of their production.

Synthesis StrategyAdvantagesKey Research Focus
One-Pot Multicomponent ReactionsHigh atom economy, reduced waste, shorter reaction times. nih.govDevelopment of novel reaction cascades and catalyst systems.
Green Solvents and CatalystsReduced toxicity and environmental impact, catalyst recyclability. researchgate.netrsc.orgExploration of water-based systems and solid-supported catalysts.
Microwave-Assisted SynthesisFaster reaction rates, higher yields, cleaner reactions. nih.govOptimization of microwave parameters for specific transformations.
Solvent-Free SynthesisElimination of solvent waste, simplified purification. rsc.orgrsc.orgDesign of reactions that proceed efficiently in the absence of a solvent.

Exploration of Unprecedented Reactivity and Functionalization Strategies

Unlocking novel reactivity patterns and developing innovative functionalization strategies for the (3-Chloro-6-methylpyridin-2-YL)methanamine core will open doors to new molecular architectures with unique properties.

Future research in this area will likely concentrate on:

C-H Bond Functionalization: Direct functionalization of the pyridine (B92270) ring's C-H bonds is a highly atom-economical approach to introduce new substituents. rsc.org This avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps.

Novel Cyclization Reactions: The development of new cascade reactions that lead to the formation of fused heterocyclic systems containing the pyridinemethanamine motif is a promising area. rsc.org

Photoredox and Electrochemical Methods: These techniques offer unique pathways for bond formation and functionalization under mild conditions, often with high selectivity.

Late-Stage Functionalization: The ability to modify the this compound scaffold at a late stage in a synthetic sequence is crucial for the efficient generation of diverse compound libraries for screening purposes.

Rational Design of Pyridinemethanamine Ligands for Tuned Catalytic Performance

Pyridinemethanamines are versatile ligands in transition metal catalysis. The rational design of ligands based on the this compound framework can lead to catalysts with enhanced activity, selectivity, and stability for a wide range of organic transformations. nih.govescholarship.org

Key considerations for ligand design include:

Steric and Electronic Tuning: The introduction of different substituents on the pyridine ring and the amine nitrogen allows for the fine-tuning of the ligand's steric bulk and electronic properties. This, in turn, influences the catalytic activity and selectivity of the resulting metal complex. rsc.org

Chelation and Hemilability: The design of multidentate ligands that can coordinate to a metal center through multiple atoms can lead to more stable and efficient catalysts. researchgate.net The concept of hemilability, where one of the coordinating groups can reversibly dissociate, can be exploited to open up coordination sites for substrate binding.

Chiral Ligands for Asymmetric Catalysis: The incorporation of chiral elements into the pyridinemethanamine structure is a key strategy for the development of catalysts for enantioselective reactions, which are of paramount importance in the pharmaceutical and fine chemical industries. nih.gov

Ligand Design StrategyDesired Catalytic OutcomeExample Application
Steric and Electronic TuningEnhanced activity, selectivity, and stability. rsc.orgOptimization of catalysts for cross-coupling reactions.
Multidentate and Hemilabile LigandsIncreased catalyst stability and reactivity. researchgate.netDevelopment of robust catalysts for challenging transformations.
Chiral LigandsHigh enantioselectivity in asymmetric synthesis. nih.govSynthesis of enantiomerically pure pharmaceuticals.

Advanced Computational Chemistry for De Novo Ligand and Reaction Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the de novo design of ligands and the prediction of reaction outcomes. nih.govnih.gov

Future applications in the context of this compound will involve:

Virtual Screening and Docking Studies: Computational methods can be used to screen large virtual libraries of pyridinemethanamine derivatives to identify promising candidates for specific catalytic applications or as binders to biological targets.

Quantum Mechanical Calculations: These calculations can provide detailed insights into reaction mechanisms, transition state geometries, and the electronic structure of catalysts, guiding the rational design of more efficient systems.

Machine Learning and Artificial Intelligence: AI-powered approaches can be trained on existing experimental data to predict the properties and reactivity of new pyridinemethanamine-based molecules, accelerating the discovery process.

Expanding the Scope of Supramolecular Architectures and Functional Materials

The ability of pyridinemethanamines to participate in hydrogen bonding and coordinate to metal ions makes them excellent building blocks for the construction of complex supramolecular assemblies and functional materials. nih.govfrontiersin.org

Future research will explore:

Metal-Organic Frameworks (MOFs): The incorporation of this compound as a linker in MOFs could lead to materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis. rsc.org

Supramolecular Polymers and Gels: The self-assembly of pyridinemethanamine derivatives through non-covalent interactions can be used to create novel polymeric materials and gels with stimuli-responsive properties.

Sensors and Molecular Switches: The photophysical and electronic properties of pyridinemethanamine-containing systems can be exploited to develop sensors for the detection of specific analytes and molecular switches that can be controlled by external stimuli like light or pH.

Luminescent Materials: The rigid and tunable nature of the pyridine core can be leveraged to design new luminescent materials with applications in organic light-emitting diodes (OLEDs) and bio-imaging. nih.gov

The exploration of these research avenues will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and unlock its full potential in a wide range of scientific and technological applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.